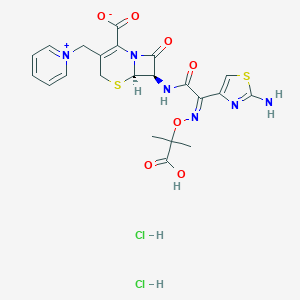

C22H24Cl2N6O7S2

Beschreibung

Eigenschaften

CAS-Nummer |

73547-70-3 |

|---|---|

Molekularformel |

C22H24Cl2N6O7S2 |

Molekulargewicht |

619.5 g/mol |

IUPAC-Name |

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6R,7R)-2-carboxy-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate;dihydrochloride |

InChI |

InChI=1S/C22H22N6O7S2.2ClH/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);2*1H/b26-13-;;/t14-,18-;;/m1../s1 |

InChI-Schlüssel |

JLZLIGALAZXURA-ZYMGEXDGSA-N |

Isomerische SMILES |

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl |

Kanonische SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl |

Piktogramme |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis and Characterization of Ceftazidime Dihydrochloride: A Technical Whitepaper

Executive Summary

This technical guide details the process chemistry, purification, and analytical characterization of Ceftazidime Dihydrochloride , a pivotal intermediate and salt form of the third-generation cephalosporin, Ceftazidime.[1] Unlike the zwitterionic pentahydrate form used in final clinical formulations (often admixed with sodium carbonate), the dihydrochloride salt represents a critical state for purification and stability during the manufacturing process.

This document is designed for process chemists and analytical scientists, focusing on the acylation of the 7-aminocephem core , the nucleophilic substitution of the pyridine ring , and the kinetic control required during deprotection .

Chemical Foundation & Retrosynthetic Analysis

Compound: Ceftazidime Dihydrochloride

Chemical Formula:

-

Beta-Lactam Core: Sensitive to hydrolysis (requires pH < 8 and low moisture).

-

Aminothiazole Oxime Side Chain: Confers resistance to

-lactamases; the syn-isomer is the active form. -

Pyridinium Group (C-3): Increases water solubility and zwitterionic character but introduces instability (nucleophilic displacement).

Retrosynthetic Logic

The synthesis is best approached by disconnecting the molecule at the C-7 amide bond and the C-3 pyridinium linkage. This reveals two primary strategies:

-

Displacement First: Modification of 7-ACA to 7-APCA (7-amino-3-[(1-pyridinium-1-yl)methyl]ceph-3-em-4-carboxylate), followed by acylation.[2][3]

-

Acylation First: Acylation of 7-ACA, followed by C-3 displacement (less common industrially due to side reactions).

We focus on the Displacement First route (7-ACA

Figure 1: Retrosynthetic disconnection showing the convergence of the activated nucleus (7-APCA) and the side chain.

Detailed Synthesis Protocol

This protocol describes the "One-Pot" variation of the displacement-first route, optimized for yield and impurity control.

Phase 1: Nucleus Activation (Synthesis of 7-APCA)

Objective: Convert 7-Aminocephalosporanic Acid (7-ACA) to 7-Amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylate (7-APCA).

-

Silylation (Protection):

-

Suspend 7-ACA (1.0 eq) in Dichloromethane (DCM) .

-

Add Hexamethyldisilazane (HMDS) (0.8–1.0 eq) and catalytic Trimethylchlorosilane (TMCS) . Reflux at 40°C for 4–5 hours.

-

Mechanism:[3][4][5][6][7][8] Silylation protects the C-4 carboxyl and C-7 amino groups, increasing solubility in organic solvents.

-

-

Iodination:

-

Cool to 15°C. Add Trimethyliodosilane (TMSI) (1.2 eq). Stir for 2 hours.

-

Why: Converts the C-3 acetoxy group to a more reactive iodide leaving group.

-

-

Nucleophilic Substitution:

-

Cool to -10°C. Add Pyridine (1.2 eq) slowly.

-

Critical Control: Temperature must remain low to prevent

isomerization.

-

-

Hydrolysis & Isolation:

-

Add dilute HCl/Methanol. The silyl groups hydrolyze.

-

Adjust pH to ~1.0 with concentrated HCl. 7-APCA Dihydrochloride precipitates. Filter and wash with isopropanol.

-

Phase 2: Acylation & Deprotection (Synthesis of Ceftazidime 2HCl)

Objective: Couple the side chain and isolate the dihydrochloride salt.

Reagents:

-

Substrate: 7-APCA Dihydrochloride

-

Acylating Agent: Ceftazidime Side Chain Active Ester (e.g., MAEM: 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid mercaptobenzothiazolyl ester).

-

Base: Triethylamine (TEA)

Protocol:

-

Acylation:

-

Dissolve 7-APCA 2HCl in DCM/Methanol (10:1 v/v) at 0°C.

-

Add Triethylamine dropwise to neutralize the salt (pH ~6–7).

-

Add Side Chain Active Ester (1.1 eq). Stir at 0–5°C for 6–10 hours.

-

Monitoring: Use HPLC to monitor the disappearance of 7-APCA.

-

-

Deprotection (if tert-butyl esters are used):

-

If the side chain carboxyl was protected (e.g., tert-butyl), add Formic Acid (5 eq) and Concentrated HCl (2 eq).

-

Stir at 20–25°C for 3–4 hours.

-

-

Crystallization of Ceftazidime Dihydrochloride:

-

The reaction mixture (now containing the product in acid) is diluted with Acetone (antisolvent).

-

Cool to 5°C. The Ceftazidime Dihydrochloride salt crystallizes out.

-

Filter and wash with cold acetone. Vacuum dry at 40°C.

-

Technical Insight: The use of acetone in the final step is critical. It selectively precipitates the dihydrochloride salt while keeping many organic impurities (like the mercaptobenzothiazole byproduct) in solution.

Purification & Impurity Profiling[1][9][10]

Achieving pharmaceutical grade (>98% purity) requires understanding the impurity landscape.

Major Impurities

| Impurity | Origin | Control Strategy |

| Delta-2 Isomer | Migration of the double bond from C3-C4 to C2-C3. | Maintain low temperatures (<5°C) during basic steps. |

| Anti-Isomer | Isomerization of the oxime group (syn to anti).[9] | Avoid exposure to strong light and low pH for extended periods. |

| Methyl Ester | Reaction of carboxyl groups with Methanol during workup. | Limit methanol exposure time or use Ethanol/Isopropanol. |

| Pyridine | Residual solvent/reagent. | Efficient washing of the filter cake with acetone. |

Purification Workflow

Figure 2: Purification logic for isolating the dihydrochloride salt.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

This is the primary method for assay and purity determination.

Method Parameters:

-

Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm (e.g., Spherisorb ODS-2 or equivalent).

-

Mobile Phase A: Phosphate Buffer (pH 3.6).

-

Gradient: 95% A (0 min)

70% A (20 min). -

Flow Rate: 1.0–1.3 mL/min.

-

Injection Volume: 10–20 µL.

System Suitability:

-

Resolution (R) between Ceftazidime and Delta-2 isomer > 1.5.

-

Tailing factor (T) < 1.5.

Spectroscopic Profile

-

Infrared Spectroscopy (IR):

- -lactam Carbonyl: ~1760–1780 cm⁻¹ (Characteristic sharp band).

-

Amide Carbonyl: ~1650–1670 cm⁻¹.

-

Pyridinium C=N: ~1630 cm⁻¹.

-

Nuclear Magnetic Resonance (1H-NMR, DMSO-d6):

- 9.5 (d, 1H, -NH- amide).

- 9.0, 8.6, 8.1 (m, Pyridinium protons).

- 6.8 (s, 1H, Thiazole ring proton).

- 5.8 (dd, 1H, H-7 lactam).

- 5.2 (d, 1H, H-6 lactam).

- 1.5 (s, 6H, Gem-dimethyl of side chain).

Stability & Storage

Ceftazidime Dihydrochloride is hygroscopic and thermally labile.

-

Storage: Store in airtight containers at 2–8°C.

-

Degradation: High humidity leads to hydrolysis of the

-lactam ring. High temperature causes decarboxylation and isomerization.

References

-

Synthesis Method of Ceftazidime . Patent CN107698565A. Patsnap/Eureka. 1

-

Method for Preparing Ceftazidime Hydrochloride . Patent CN103030651B. Google Patents. 8

-

Invariom modeling of ceftazidime pentahydrate: molecular properties from a 200 second synchrotron microcrystal experiment . Acta Crystallographica Section B. 12

-

Identification, synthesis and spectral characterization of a potential impurity of ceftazidime . Journal of Food and Drug Analysis. 10[1][3][9][13]

-

Insights into the Enhanced Ceftazidime Hydrolysis by Ent385 AmpC β‑Lactamase . NIH/PMC. 4[3]

-

Ceftazidime Pentahydrate | C22H32N6O12S2 . PubChem. 14

Sources

- 1. Synthesis method of ceftazidime - Eureka | Patsnap [eureka.patsnap.com]

- 2. Ceftazidime patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN102286003A - Synthesis method of ceftazidime - Google Patents [patents.google.com]

- 4. Insights into the Enhanced Ceftazidime Hydrolysis by Ent385 AmpC β‑Lactamase from Multiscale Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. CN112946138A - Method for determining ceftazidime related substances - Google Patents [patents.google.com]

- 7. CN103030651A - Method for preparing ceftazidime hydrochloride - Google Patents [patents.google.com]

- 8. CN103030651B - Method for preparing ceftazidime hydrochloride - Google Patents [patents.google.com]

- 9. ijnrd.org [ijnrd.org]

- 10. jfda-online.com [jfda-online.com]

- 11. thescipub.com [thescipub.com]

- 12. researchgate.net [researchgate.net]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. Ceftazidime Pentahydrate | C22H32N6O12S2 | CID 6536864 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Stability Dynamics and Degradation Mechanisms of Ceftazidime Dihydrochloride

Executive Summary

Ceftazidime is a third-generation cephalosporin distinguished by its aminothiazolyl side chain and propylcarboxy moiety, conferring enhanced stability against beta-lactamases (specifically TEM and SHV types).[1] However, the molecule exhibits complex degradation kinetics governed by pH, temperature, and solvent environment. This guide dissects the physicochemical stability of Ceftazidime Dihydrochloride , detailing the three primary degradation vectors:

Molecular Architecture & Physicochemical Properties[1][3]

Ceftazidime is most commonly supplied as a pentahydrate or a dihydrochloride salt. The dihydrochloride form is often utilized in research and specific formulation contexts due to altered solubility profiles, though the pentahydrate is the standard for parenteral administration.

-

Core Structure: A cephem nucleus fused to a

-lactam ring.[1] -

C-7 Side Chain: An aminothiazolyl ring with a propylcarboxy group (dimethylacetic acid oxime).[1] The Z (syn) configuration is essential for antibacterial activity.[1]

-

C-3 Side Chain: A pyridinium group.[1][3][4][5][6][7] This positively charged quaternary ammonium group improves cell wall penetration in Gram-negative bacteria (e.g., Pseudomonas aeruginosa) but acts as a leaving group during degradation.[1]

Critical Stability Factors

| Parameter | Optimal Range/Condition | Mechanistic Rationale |

| pH | 4.5 – 6.5 | Stability is pH-dependent.[1] Acidic conditions (< pH 4) accelerate lactonization; alkaline conditions (> pH 7.[1]5) accelerate |

| Temperature | 2°C – 8°C | Degradation follows pseudo-first-order kinetics.[1] Rates increase significantly above 25°C (Arrhenius behavior).[1] |

| Light | Protected | Photo-degradation can induce oxidation and isomerization, though thermal degradation is the dominant pathway. |

Degradation Pathways and Mechanisms[8]

The degradation of Ceftazidime is non-linear, involving competing pathways that yield distinct impurities defined by pharmacopoeial standards (EP/USP).

The Three Primary Pathways

-

-Lactam Hydrolysis: The nucleophilic attack of water (or hydroxide ions) on the carbonyl carbon of the

-

-Isomerization (Impurity A): The migration of the double bond in the dihydrothiazine ring from the

-

Pyridine Elimination: The C-3 pyridinium group is a good leaving group. Its expulsion leads to the formation of a reactive exomethylene intermediate, which rapidly degrades further. Pyridine accumulation is a toxicity concern in stored solutions.[8]

-

Syn-Anti Isomerization (Impurity B): The oxime group at C-7 can isomerize from the active Z (syn) form to the inactive E (anti) form, particularly under UV light or specific pH stress.[1]

Visualization of Degradation Logic

Figure 1: Mechanistic map of Ceftazidime degradation showing the divergence into pharmacopoeial impurities A, B, and the toxic byproduct Pyridine.[1]

Stability Profile & Kinetics

pH-Rate Profile

Ceftazidime exhibits a U-shaped pH-rate profile.[1]

-

Acidic Catalysis (pH < 3.5): Protonation of the carboxyl groups facilitates lactonization and

isomerization. -

Base Catalysis (pH > 7.5): Hydroxide ions directly attack the

-lactam carbonyl.[1] -

Plateau (pH 4.5 – 6.5): The hydrolysis rate is minimal (

is lowest).[1] This is the target window for reconstitution and buffering.

Temperature Dependence (Arrhenius Data)

Degradation rates (

-

Activation Energy (

): Approximately 20–24 kcal/mol (83–100 kJ/mol).[1] -

Q10 Factor: A

rise in temperature roughly triples the degradation rate.[1]

| Temperature | Half-life ( | Pyridine Formation Risk |

| -20°C | > 3 months | Negligible |

| 4°C | 7 days | Low (< 0.1%) |

| 25°C | 18 – 24 hours | Moderate (Approaches limit after 24h) |

| 37°C | < 8 hours | High (Rapid Pyridine accumulation) |

Analytical Methodology: Stability-Indicating HPLC

To accurately quantify Ceftazidime and separate it from its specific impurities (Pyridine,

Protocol: High-Resolution Impurity Profiling

Objective: Separate Ceftazidime from Impurity A (

1. Chromatographic Conditions:

-

Column: C18 (Octadecylsilane),

mm, 5 -

Mobile Phase A: Phosphate Buffer pH 7.0 (0.05 M). Note: Some protocols use Acetate pH 4.0; pH 7.0 is often better for separating the pyridine peak.

-

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-

Flow Rate: 1.0 – 1.3 mL/min.

-

Detection: UV absorption at 254 nm .[9]

-

Temperature: 25°C.

2. Gradient Program (Example):

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0 | 95 | 5 |

| 5 | 95 | 5 |

| 20 | 70 | 30 |

| 25 | 95 | 5 |[1]

3. Sample Preparation:

-

Diluent: Mobile Phase A.

-

Concentration: 1.0 mg/mL (for assay); 0.5 mg/mL (for impurity profiling).[1]

-

Handling: Inject immediately after preparation. Keep autosampler at 4°C if possible.

4. System Suitability Criteria:

-

Resolution (

): > 1.5 between Ceftazidime and Delta-2 isomer (Impurity A). -

Tailing Factor: < 2.0 for the Ceftazidime peak.[10]

-

Retention Times (Approximate):

Storage & Handling Strategies

Reconstitution for Research

When dissolving Ceftazidime Dihydrochloride for experimental use:

-

Solvent: Use Sterile Water for Injection (SWFI) or Phosphate Buffered Saline (PBS) pH 7.[1]4. Avoid alkaline solvents (e.g., Sodium Bicarbonate), which induce rapid gas generation (

) and hydrolysis.[1] -

Gas Release: The dissolution is endothermic and releases

(due to sodium carbonate often present in pharmaceutical blends, though pure dihydrochloride may not effervesce as vigorously). Venting is required.

Clinical/Infusion Considerations

-

Continuous Infusion: Due to the short half-life at body temperature (

), infusion pumps worn close to the body can degrade the drug rapidly.[1] -

Recommendation: Change infusion reservoirs every 8–12 hours if kept at ambient temp, or use cooling pouches to maintain

. -

Pyridine Toxicity: While rare, accumulation of pyridine in renal-compromised patients receiving high-dose continuous infusion (>6g/day) can lead to neurotoxicity.[1] Adhere strictly to 24-hour expiry for reconstituted solutions at room temperature.

References

-

Mechanism of Ceftazidime Degradation in Aqueous Solutions. Acta Poloniae Pharmaceutica. (1998). Detailed kinetic analysis of hydrolysis and epimerization.

-

Ceftazidime Stability and Pyridine Toxicity During Continuous I.V.[11][8][12] Infusion. American Journal of Health-System Pharmacy. (2019).[1] Clinical implications of pyridine accumulation.

-

Stability of Ceftazidime in Plastic Syringes and Glass Vials. American Journal of Hospital Pharmacy. (1992). Storage condition data for frozen and refrigerated samples.

-

PubChem Compound Summary: Ceftazidime Impurity A. National Center for Biotechnology Information. Structure and chemical properties of the Delta-2 isomer.

- European Pharmacopoeia (Ph. Eur.) Monograph: Ceftazidime Pentahydrate. Defines Impurities A, B, G, and Pyridine limits. (Reference to standard, no direct URL available).

Sources

- 1. 头孢他啶杂质 B | Sigma-Aldrich [sigmaaldrich.com]

- 2. Ceftazidime EP Impurity B - SRIRAMCHEM [sriramchem.com]

- 3. CAS 97148-38-4: Ceftazidime EP Impurity B | CymitQuimica [cymitquimica.com]

- 4. allmpus.com [allmpus.com]

- 5. veeprho.com [veeprho.com]

- 6. Ceftazidime Impurity A | C22H22N6O7S2 | CID 74082198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ceftazidime EP Impurity B | 97148-38-4 [chemicea.com]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. researchgate.net [researchgate.net]

- 10. tsijournals.com [tsijournals.com]

- 11. DIAL : download document [dial.uclouvain.be]

- 12. academic.oup.com [academic.oup.com]

Spectroscopic Profiling of Ceftazidime Dihydrochloride: Structural Elucidation & Analysis

Executive Summary

Ceftazidime Dihydrochloride (CAS: 73547-70-3) is the acid-addition salt of the third-generation cephalosporin ceftazidime. Unlike the commercially prevalent Ceftazidime Pentahydrate (a zwitterionic inner salt used in clinical formulations), the dihydrochloride form serves primarily as a high-purity intermediate in synthesis and a stable reference standard in research.

The structural integrity of this molecule relies on the preservation of the labile

Core Molecular Specifications

| Parameter | Detail |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate dihydrochloride |

| Molecular Formula | |

| Molecular Weight | 619.50 g/mol (Salt) / 546.58 g/mol (Free Base) |

| Key Structural Motifs |

Molecular Architecture & Stability Logic

The ceftazidime molecule is chemically fragile due to the ring strain of the

Figure 1: Structural logic of Ceftazidime Dihydrochloride showing key functional groups and protonation sites.

Spectroscopic Analysis Protocols

UV-Visible Spectroscopy

UV analysis is the first line of defense for checking the integrity of the conjugated system. The aminothiazole ring coupled with the

-

Solvent: 0.1 N HCl (Preferred for Dihydrochloride to maintain protonation state).

-

Concentration:

. -

Critical Parameter: The

must be precise. Significant shifts indicate degradation (opening of the

| Feature | Wavelength ( | Structural Origin |

| Primary Band | 255 - 260 nm | |

| Secondary Band | ~205 nm | End absorption (less diagnostic). |

| Degradation | Shift to >280 nm | Indicates hydrolysis of the |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR is the definitive method for distinguishing the Dihydrochloride salt from the Pentahydrate zwitterion. The protonation of the carboxylate group (

Protocol:

-

Preparation: KBr Pellet (1-2 mg sample in 200 mg KBr) or ATR (Diamond crystal).

-

Resolution: 4 cm

. -

Scans: 32 scans minimum.

Diagnostic Peaks Table:

| Functional Group | Wavenumber (cm | Interpretation for Dihydrochloride |

| 1760 - 1780 | Critical Quality Attribute. Loss of this peak indicates ring opening. High frequency due to ring strain. | |

| Carboxylic Acid C=O | 1700 - 1725 | Distinct in Dihydrochloride. (Note: In Pentahydrate/Zwitterion, this appears as carboxylate stretch at ~1600 cm |

| Amide I (C=O) | 1650 - 1670 | Exocyclic amide linking the side chain. |

| C=N (Thiazole) | 1530 - 1550 | Stretching vibration of the thiazole ring. |

| OH / NH Stretch | 3200 - 3500 | Broad bands. Dihydrochloride shows broad ammonium ( |

Nuclear Magnetic Resonance (NMR)

NMR provides the "fingerprint" of the carbon skeleton. For the dihydrochloride, DMSO-d6 is the preferred solvent to prevent proton exchange that might occur in

Protocol:

-

Instrument: 400 MHz or higher.

-

Solvent: DMSO-d6.

-

Standard: TMS (0.00 ppm).

| Proton (H) | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Amide NH | 9.4 - 9.6 | Doublet (d) | 1H | Amide proton coupling to C-7 H. |

| Pyridinium | 8.9 - 9.1 | Multiplet | 2H | Ortho protons on pyridinium ring. |

| Pyridinium | 8.1 - 8.6 | Multiplet | 3H | Meta/Para protons on pyridinium ring. |

| Aminothiazole | 7.2 - 7.5 | Broad Singlet | 2H | Exocyclic amine (shifts downfield if protonated). |

| Thiazole CH | 6.7 - 6.9 | Singlet (s) | 1H | Proton on the thiazole ring. |

| 5.6 - 5.8 | Doublet of Doublets | 1H | Coupled to H-6 and Amide NH. | |

| 5.1 - 5.2 | Doublet (d) | 1H | Coupled to H-7. | |

| Gem-Dimethyl | 1.4 - 1.5 | Singlet (s) | 6H | Methyl groups on the oxime side chain. |

Technical Insight: The coupling constant (

) between H-6 and H-7 is typically ~5 Hz, characteristic of the cis-stereochemistry required for biological activity in cephalosporins.

Mass Spectrometry (LC-MS)

Mass spectrometry confirms the molecular weight and fragmentation pattern. Electrospray Ionization (ESI) in positive mode is standard.

-

Parent Ion: The salt dissociates in the MS source. You will observe the cation of the free base.

-

Observed m/z:

(Calculated for

Fragmentation Logic:

-

m/z 547

468: Loss of Pyridine ( -

m/z 468

396: Loss of the oxime side chain fragment.

Analytical Workflow & Decision Tree

This workflow ensures that the "Dihydrochloride" salt is correctly identified and distinguished from the "Pentahydrate" or degradation products.

Figure 2: Step-by-step analytical decision tree for structural verification.

References

-

Santa Cruz Biotechnology. Ceftazidime dihydrochloride (CAS 73547-70-3) Product Data.[1]Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6536864, Ceftazidime Pentahydrate. (Used for core structural comparison). Link

-

European Patent Office. Process for the preparation of crystalline ceftazidime pentahydrate (EP0187450B1). (Details conversion from dihydrochloride to pentahydrate). Link

-

Journal of Food and Drug Analysis. Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. (Provides detailed MS fragmentation and NMR assignments). Link

-

Scientific & Academic Publishing. Development and Validation of the Quantitative Analysis of Ceftazidime in Powder for Injection by Infrared Spectroscopy.[2][3] (IR band assignments). Link

Sources

The Genesis and Journey of a Third-Generation Cephalosporin: A Technical Guide to Ceftazidime Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative for Advanced Gram-Negative Coverage

The late 1970s and early 1980s marked a critical juncture in the ongoing battle against bacterial infections. While the advent of first and second-generation cephalosporins had provided a significant therapeutic arsenal, the emergence of resistant Gram-negative pathogens, particularly Pseudomonas aeruginosa, posed a formidable clinical challenge. This period demanded a new class of antibiotics with enhanced stability against β-lactamases and potent activity against these resilient organisms. It was within this challenging landscape that ceftazidime, a semi-synthetic, third-generation cephalosporin, was born from the dedicated research efforts at Glaxo (now GlaxoSmithKline)[1][2][3][4]. Patented in 1978 and introduced for commercial use in 1984, ceftazidime represented a significant leap forward in antibacterial therapy[5]. This guide provides an in-depth technical exploration of the discovery, development, and scientific underpinnings of Ceftazidime Dihydrochloride.

Part 1: The Discovery and Synthesis of a Novel Antibacterial Agent

The development of ceftazidime was a culmination of Glaxo's extensive research into cephalosporin-based antibiotics, a journey that began with the launch of their first cephalosporin-C-based drug in 1964[6]. The primary objective of the research program that yielded ceftazidime was to design a molecule with a high degree of stability to a wide range of β-lactamases, coupled with potent bactericidal activity, especially against problematic Gram-negative bacteria.

Structure-Activity Relationship: Engineering for Potency and Stability

The unique structural features of ceftazidime are a testament to the strategic molecular modifications undertaken to achieve its desired antibacterial profile. The structure-activity relationships of ceftazidime are well-defined, with key moieties contributing to its efficacy[7].

-

7-aminocephalosporanic acid (7-ACA) nucleus: This core structure is characteristic of cephalosporins and is the foundation upon which the molecule's activity is built[8].

-

Aminothiazole ring and propylcarboxy moiety at position 7: These side chains are crucial for several reasons. The aminothiazole group enhances the affinity of ceftazidime for the penicillin-binding proteins (PBPs) of Gram-negative bacilli, the primary targets of β-lactam antibiotics. The propylcarboxy group confers significant stability against a broad spectrum of β-lactamases, enzymes that are a primary mechanism of bacterial resistance[7].

-

Pyridine group at position 3: This substitution, similar to that of cephaloridine, is responsible for the rapid penetration of ceftazidime into bacterial cells and contributes to its favorable pharmacokinetic properties[7].

These structural modifications collectively result in an antibiotic with an expanded spectrum of activity that includes Pseudomonas and Acinetobacter species[7].

Chemical Synthesis: A Step-by-Step Protocol

The synthesis of Ceftazidime Dihydrochloride is a multi-step process that begins with the readily available 7-aminocephalosporanic acid (7-ACA). The following protocol is a synthesis of information from various patented methods[5][9][10][11].

Step 1: Silylation of 7-ACA

-

Objective: To protect the carboxylic acid and amine functional groups of 7-ACA to prevent unwanted side reactions in subsequent steps.

-

Reagents: 7-ACA, hexamethyldisilazane (HMDS), trimethylchlorosilane (TMSCl).

-

Procedure: 7-ACA is suspended in an appropriate organic solvent (e.g., dichloromethane). HMDS and a catalytic amount of TMSCl are added, and the mixture is heated to reflux until a clear solution is obtained, indicating the formation of the silylated derivative.

Step 2: Iodination

-

Objective: To introduce an iodine atom at the 3-position, which will be displaced by pyridine in the next step.

-

Reagents: Silylated 7-ACA, iodotrimethylsilane (TMSI).

-

Procedure: The solution of silylated 7-ACA is cooled, and TMSI is added. The reaction is stirred at a controlled temperature until the iodination is complete.

Step 3: Pyridine Substitution

-

Objective: To introduce the pyridinium group at the 3-position.

-

Reagents: Iodinated intermediate, pyridine.

-

Procedure: Pyridine is added to the reaction mixture, and the solution is stirred to facilitate the displacement of the iodine atom.

Step 4: Hydrolysis and Intermediate Isolation

-

Objective: To remove the silyl protecting groups and isolate the 7-amino-3-(pyridinium-1-ylmethyl)-3-cephem-4-carboxylate intermediate (7-APCA).

-

Reagents: Reaction mixture from Step 3, hydrochloric acid, acetone.

-

Procedure: The reaction mixture is treated with hydrochloric acid to hydrolyze the silyl esters and form the dihydrochloride salt of 7-APCA. The product is then precipitated by the addition of an anti-solvent like acetone and isolated by filtration.

Step 5: Acylation

-

Objective: To attach the aminothiazole side chain to the 7-amino group of 7-APCA.

-

Reagents: 7-APCA dihydrochloride, ceftazidime active ester, triethylamine.

-

Procedure: 7-APCA dihydrochloride is suspended in a suitable solvent (e.g., dichloromethane), and the ceftazidime active ester is added. Triethylamine is then added dropwise to neutralize the hydrochloride salt and facilitate the acylation reaction. The reaction is stirred until completion.

Step 6: Final Hydrolysis and Isolation of Ceftazidime Dihydrochloride

-

Objective: To deprotect the side chain and isolate the final product.

-

Reagents: Acylated intermediate, formic acid, concentrated hydrochloric acid, acetone.

-

Procedure: The intermediate from Step 5 is treated with a mixture of formic acid and concentrated hydrochloric acid to remove the protecting groups on the side chain. The final product, Ceftazidime Dihydrochloride, is then crystallized by the addition of acetone, filtered, washed, and dried.

Caption: A simplified workflow of the chemical synthesis of Ceftazidime Dihydrochloride.

Part 2: Preclinical and Clinical Development

The journey of ceftazidime from a promising chemical entity to a clinically approved therapeutic involved rigorous preclinical and clinical evaluation to establish its safety and efficacy profile.

Preclinical Evaluation: Assessing Safety and Pharmacokinetics

A comprehensive battery of preclinical studies was conducted in various animal species to characterize the toxicological and pharmacokinetic profile of ceftazidime[12][13][14][15][16][17][18][19][20].

Toxicology:

| Study Type | Species | Route of Administration | LD50 Value | Key Findings |

| Acute Toxicity | Mice | Intravenous | > 6.0 g/kg | Low acute toxicity. |

| Acute Toxicity | Rats | Intravenous | > 3.84 g/kg | Low acute toxicity. |

| Repeat-Dose Toxicity | Rats | Intravenous & Subcutaneous | - | Well-tolerated at therapeutic doses. High doses led to non-specific stress-related effects. |

| Repeat-Dose Toxicity | Dogs | Intravenous & Intramuscular | - | No specific toxicity observed at doses up to 0.54 g/kg/day. |

| Reproductive Toxicity | Mice & Rabbits | Subcutaneous & Intramuscular | - | No evidence of teratogenicity or adverse effects on fertility. |

Pharmacokinetics:

| Species | Dose and Route | Half-life (t½) | Peak Serum Concentration (Cmax) | Urinary Excretion (% of dose) |

| Mice | 25 mg/kg SC | 21 min | 26 mg/L | High |

| Rats | 25 mg/kg SC | 23 min | - | 97.1% |

| Rabbits | 25 mg/kg IM | 48 min | 63 mg/L | High |

| Dogs | 20 mg/kg IV | 1.15 hours | - | 86.3% |

| Monkeys (Cynomolgus) | 25 mg/kg IM | 58 min | - | High |

These preclinical studies demonstrated a favorable safety profile for ceftazidime, with a wide therapeutic index. The pharmacokinetic data indicated rapid absorption after parenteral administration and elimination primarily through the kidneys as the unchanged drug.

Clinical Development: From Healthy Volunteers to Patient Populations

The clinical development program for ceftazidime encompassed Phase I, II, and III trials to evaluate its safety, pharmacokinetics, and efficacy in humans.

Phase I Studies:

Phase I studies in healthy volunteers established the initial safety and pharmacokinetic profile of ceftazidime in humans. These studies confirmed that ceftazidime was well-tolerated and exhibited predictable, dose-proportional pharmacokinetics. The elimination half-life in subjects with normal renal function was found to be approximately 1.8 hours[21]. Studies in healthy Chinese subjects showed comparable pharmacokinetics to those observed in Western subjects[22][23].

Phase II and III Studies:

Numerous Phase II and III clinical trials have demonstrated the efficacy and safety of ceftazidime in treating a wide range of infections.

-

Complicated Intra-Abdominal Infections (cIAI): In a Phase II trial, ceftazidime/avibactam plus metronidazole showed a favorable clinical response rate of 91.2%, which was similar to meropenem (93.4%)[15][24][25].

-

Complicated Urinary Tract Infections (cUTI): A Phase II study in patients with cUTI found that ceftazidime/avibactam had a favorable microbiological response rate of 70.4%, comparable to imipenem (71.4%)[25]. A Phase II trial in children with cUTI also showed that ceftazidime-avibactam was well-tolerated and effective[26].

-

Bacteremia: A pooled analysis of Phase III trials in patients with Gram-negative bacteremia demonstrated a clinical cure rate of 87.0% for ceftazidime-avibactam, compared to 83.0% for comparators[12].

-

Overall Efficacy: Pooled analyses of Phase III trials have consistently shown that ceftazidime/avibactam has similar clinical efficacy to carbapenem comparators against multidrug-resistant Enterobacteriaceae and P. aeruginosa[13][27][28].

Caption: The mechanism of action of Ceftazidime, involving the inhibition of penicillin-binding proteins and subsequent disruption of bacterial cell wall synthesis.

Formulation Development: Ensuring Stability and Deliverability

Ceftazidime is administered parenterally, and the development of a stable and effective formulation presented several challenges. The ceftazidime molecule is susceptible to degradation in aqueous solutions, which can lead to the formation of polymers and a loss of potency.[7][29][30][31][32]

Ceftazidime Pentahydrate:

Ceftazidime is formulated as a crystalline pentahydrate. This hydrated form was found to be a more stable solid-state form suitable for pharmaceutical formulations.[7] However, even in this form, degradation can occur, particularly at elevated temperatures.[26][27][33]

The Role of Amorphous Lactose:

A key innovation in the formulation of ceftazidime was the inclusion of amorphous lactose. It was discovered that formulating ceftazidime pentahydrate with amorphous lactose significantly suppresses the formation of polymeric degradation products, including those with high molecular weights that were found to be toxic.[8][24][34][35] The hygroscopic nature of amorphous lactose is thought to play a role in stabilizing the ceftazidime molecule by managing the water content within the formulation.[24]

Parenteral Formulation:

The final formulation of Ceftazidime Dihydrochloride for injection is a sterile powder that is reconstituted with a suitable diluent before administration. The formulation typically includes a pharmaceutically acceptable base, such as sodium carbonate, to aid in dissolution and maintain an appropriate pH.[16][24][36][30][32] The development of microemulsion formulations for parenteral delivery has also been explored to potentially reduce vehicle-associated side effects.[19][30][32]

Conclusion: A Lasting Impact on Infectious Disease Management

The discovery and development of Ceftazidime Dihydrochloride represent a significant achievement in the field of antibacterial drug discovery. Through a dedicated research program focused on understanding structure-activity relationships, scientists at Glaxo successfully engineered a third-generation cephalosporin with a potent and expanded spectrum of activity against challenging Gram-negative pathogens. The meticulous preclinical and clinical development programs established its safety and efficacy, leading to its widespread use in the treatment of serious bacterial infections. The innovative formulation development, particularly the use of amorphous lactose to enhance stability, underscores the importance of pharmaceutical sciences in delivering a safe and effective therapeutic agent. Ceftazidime remains a crucial tool in the management of infectious diseases, and its story serves as a valuable case study for researchers and drug development professionals in the ongoing quest for new and effective antimicrobial agents.

References

- Bergogne-Bérézin, E. (1988). [Structure-activity relationship of ceftazidime. Consequences on the bacterial spectrum]. Presse Medicale (Paris, France: 1983), 17(37), 1878–1882.

-

Suzhou Shengda Pharmaceutical Co., Ltd. (2017). Synthesis method of ceftazidime. Eureka | Patsnap. Retrieved from [Link]

- Eli Lilly and Co. (1989). Pharmaceutical formulations for ceftazidime. Google Patents.

- Capel-Edwards, K., Losty, C. R., Tucker, M. L., & Pratt, D. A. H. (1981). Pre-clinical safety evaluation of ceftazidime. Journal of Antimicrobial Chemotherapy, 8(Suppl B), 237–239.

- Nishida, M., Murakawa, T., Kamimura, T., & Okada, N. (1984). Comparative pharmacokinetics of YM-13115, ceftriaxone, and ceftazidime in rats, dogs, and rhesus monkeys. Antimicrobial Agents and Chemotherapy, 26(4), 549–555.

- de Oliveira, M. A., de Araujo, A. A. S., & de Matos, J. R. (2019).

- Li, J., He, T., Li, C., Zhang, Y., & Zhao, Y. (2016). A Randomized, Phase I Study to Assess the Safety, Tolerability and Pharmacokinetics of Ceftazidime-Avibactam in Healthy Chinese Subjects.

- Bradley, J. S., Roilides, E., Broadhurst, H., Cheng, K., Huang, L. M., Stone, G. G., ... & Saulay, M. (2019). Safety and Efficacy of Ceftazidime-Avibactam in the Treatment of Children ≥3 Months to <18 Years With Complicated Urinary Tract Infection: Results from a Phase 2 Randomized, Controlled Trial. The Pediatric Infectious Disease Journal, 38(9), 920–928.

- Acki, T., Hakemi, M., & Nakashima, M. (1984). Therapeutic and kinetic properties of ceftazidime in animals. Journal of Antimicrobial Chemotherapy, 13(Suppl B), 133–140.

- Marszałł, C., & Szymańska, M. (2005). STABILITY OF CEFTAZIDIME PENTAHYDRATE IN MEDICINAL PREPARATIONS BIOTUM AND CEFTIM. Acta Poloniae Pharmaceutica, 62(1), 11–15.

- Fu, J., & Han, L. (2008). Studies on the Acute Toxicity of Ceftazidime and Tazobactam Sodium for Injection.

- Nicolau, D. P., Siew, L., Armstrong, J., & Li, J. (2015). Phase 1 study assessing the steady-state concentration of ceftazidime and avibactam in plasma and epithelial lining fluid following two dosing regimens. Journal of Antimicrobial Chemotherapy, 70(7), 2098–2105.

- Hayao Group Pharmaceutical General Factory. (2011). Synthesis method of ceftazidime. Google Patents.

- Nicolau, D. P., Siew, L., Armstrong, J., & Li, J. (2015). Phase 1 study assessing the steady-state concentration of ceftazidime and avibactam in plasma and epithelial lining fluid following two dosing regimens. Journal of Antimicrobial Chemotherapy, 70(7), 2098–2105.

-

GSK. (n.d.). History and heritage. Retrieved from [Link]

- Wenzler, E., Deraedt, M. F., Harrington, A. T., & Danziger, L. H. (2022). Safety of Ceftazidime-Avibactam in Combination with Aztreonam (COMBINE) in a Phase I, Open-Label Study in Healthy Adult Volunteers. Antimicrobial Agents and Chemotherapy, 66(11), e0093622.

- Wenzler, E., Deraedt, M. F., Harrington, A. T., & Danziger, L. H. (2022). Pharmacokinetics of Ceftazidime-Avibactam in Combination with Aztreonam (COMBINE) in a Phase 1, Open-Label Study of Healthy Adults. Antimicrobial Agents and Chemotherapy, 66(11), e0093522.

-

WG Critical Care. (2025, May 14). Ceftazidime for Injection, USP. Retrieved from [Link]

- Northeast Pharmaceutical Group Co., Ltd. (2013). Synthesis of antibiotic ceftazidime, ceftazidime for injection and preparation method of ceftazidime. Google Patents.

- Moreno, A. D. H., & Salgado, H. R. N. (2012). Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. Advances in Analytical Chemistry, 2(1), 1–5.

- Ligon, B. L. (2007). Penicillin and cephalosporin production: A historical perspective. Revista Latinoamericana de Microbiología, 49(1-2), 8–17.

-

Grokipedia. (n.d.). Discovery and development of cephalosporins. Retrieved from [Link]

- The Pharma Historian. (2025, September 18). The Enduring Legacy of Cephalosporins: A Comprehensive Historical Review. The Pharma Historian.

- Eli Lilly and Co. (1989). Intermediates for the preparation of ceftazidine, and process for their.... Google Patents.

- Harbin Pharmaceutical Group Co., Ltd. Sanjing Pharmaceutical Co., Ltd. (2014). Method for preparing ceftazidime hydrochloride. Google Patents.

- Al-Jumaili, M. A., Al-Abbass, N. N., & Ibrahim, O. M. S. (2024). The Pharmacokinetics of Ceftazidime Following its Intravenous Administration in Dogs. World's Veterinary Journal, 14(1), 1-6.

-

Wikipedia. (2024, February 15). Ceftazidime. Retrieved from [Link]

- Al-Jumaili, M. A., Al-Abbass, N. N., & Ibrahim, O. M. S. (2024). The Pharmacokinetics of Ceftazidime Following its Intravenous Administration in Dogs. World's Veterinary Journal, 14(1), 1-6.

- Hatwar, B., Jain, A., & Singhai, A. K. (2022). development and evaluation of ceftazidime loaded microemulsion for parenteral drug delivery system.

- De Smet, J., De Beer, J. O., Van den Bossche, W., & De Moerloose, P. (2001). Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 947–958.

- Hatwar, B., Jain, A., & Singhai, A. K. (2022). Development and Evaluation of Ceftazidime Loaded Microemulsion for Parenteral Drug Delivery System.

- Singh, S., Handa, T., Narayanam, M., Sahu, A., Junnarkar, A., & Singh, B. (2004). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. Journal of Food and Drug Analysis, 12(3), 224-228.

- Harding, S. M., Monro, A. M., Thornton, J. E., Ayrton, J., & Hogg, M. I. (1981). The pharmacokinetics of ceftazidime in normal and uremic subjects. The Journal of Antimicrobial Chemotherapy, 8(Suppl B), 263–272.

-

ChEMBL. (n.d.). Compound: CEFTAZIDIME (CHEMBL44354). Retrieved from [Link]

-

Wikipedia. (n.d.). Discovery and development of cephalosporins. Retrieved from [Link]

- Glaxo Group Ltd. (1990). Ceftazidime dihydrochloride formic acid solvates. Google Patents.

- Chan, H. K., Adi, H., & Das, S. C. (2022). Amino acids improve aerosolization and chemical stability of potential inhalable amorphous Spray-dried ceftazidime for Pseudomonas aeruginosa lung infection. International Journal of Pharmaceutics, 620, 121799.

-

ResearchGate. (2025, August 10). The effects of fine lactose as a third component on aerosolization of cefotaxime sodium from dry powder formulations. Retrieved from [Link]

-

IJFMR. (n.d.). Formulation and Evaluation of Ceftazidime Chewable Tablets. Retrieved from [Link]

-

ProUmid. (n.d.). Amorphous lactose in pharmaceuticals. Retrieved from [Link]

- van der Tol, J. J. M., Frijlink, H. W., & Grasmeijer, F. (2023). Complexities related to the amorphous content of lactose carriers. Advanced Drug Delivery Reviews, 199, 114946.

- Bonomo, R. A. (2025, December 5). In Recognition of the 80th Anniversary of Nobel Prize for Discovery of Penicillin: Call for Papers for a Special Issue. ACS Infectious Diseases.

Sources

- 1. medigraphic.com [medigraphic.com]

- 2. grokipedia.com [grokipedia.com]

- 3. The Enduring Legacy of Cephalosporins: A Comprehensive Historical Review - The Pharmacy Newsletter! [thepharmacynewsletter.com]

- 4. CN103030651B - Method for preparing ceftazidime hydrochloride - Google Patents [patents.google.com]

- 5. gsk.com [gsk.com]

- 6. Stability of Ceftazidime Pentahydrate Investigated by Thermal Analysis Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Complexities related to the amorphous content of lactose carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis method of ceftazidime - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN102875576A - Synthesis of antibiotic ceftazidime, ceftazidime for injection and preparation method of ceftazidime - Google Patents [patents.google.com]

- 10. CN103030651A - Method for preparing ceftazidime hydrochloride - Google Patents [patents.google.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Therapeutic and kinetic properties of ceftazidime in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. Studies on the Acute Toxicity of Ceftazidime and Tazobactam Sodium for Injection [hndk.hainanu.edu.cn]

- 15. wgcriticalcare.com [wgcriticalcare.com]

- 16. EP0113568B1 - Intermediates for the preparation of ceftazidine, and process for their preparation - Google Patents [patents.google.com]

- 17. wvj.science-line.com [wvj.science-line.com]

- 18. fishersci.ie [fishersci.ie]

- 19. The Pharmacokinetics of Ceftazidime Following its Intravenous Administration in Dogs [agris.fao.org]

- 20. medchemexpress.com [medchemexpress.com]

- 21. A Randomized, Phase I Study to Assess the Safety, Tolerability and Pharmacokinetics of Ceftazidime-Avibactam in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phase 1 study assessing the steady-state concentration of ceftazidime and avibactam in plasma and epithelial lining fluid following two dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CA1249969A - Pharmaceutical formulations for ceftazidime - Google Patents [patents.google.com]

- 24. journals.asm.org [journals.asm.org]

- 25. ptfarm.pl [ptfarm.pl]

- 26. abcristalografia.org.br [abcristalografia.org.br]

- 27. academic.oup.com [academic.oup.com]

- 28. medkoo.com [medkoo.com]

- 29. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 30. Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. journaljpri.com [journaljpri.com]

- 32. Stability of ceftazidime pentahydrate in medicinal preparations Biotum and Ceftim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. proumid.com [proumid.com]

- 35. ijfmr.com [ijfmr.com]

- 36. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]

Technical Monograph: The Antibacterial Spectrum and Mechanistic Profiling of Ceftazidime Dihydrochloride

Topic: Exploring the Antibacterial Spectrum of Ceftazidime Dihydrochloride Type: Technical Monograph / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Ceftazidime Dihydrochloride represents a pivotal third-generation cephalosporin, distinguished by its aminothiazolyl side chain and propyl-carboxy moiety. Unlike its predecessors, it exhibits a unique high-affinity binding profile for Penicillin-Binding Protein 3 (PBP-3) in Gram-negative organisms, specifically Pseudomonas aeruginosa. This guide provides a rigorous technical analysis of its antibacterial spectrum, mechanistic pharmacodynamics, and the specific laboratory protocols required for accurate susceptibility profiling. It further delineates the resistance landscapes—mediated by ESBLs, AmpC, and efflux pumps—that define its current clinical and research utility.

Section 1: Chemical & Mechanistic Architecture

Structural Pharmacodynamics

Ceftazidime differs from other third-generation cephalosporins (e.g., ceftriaxone) due to the presence of a bulky propyl-carboxy group on the oxime side chain. This steric bulk confers two critical properties:

-

Enhanced Beta-Lactamase Stability: It provides resistance to hydrolysis by early-generation beta-lactamases (TEM-1, SHV-1).

-

Anti-Pseudomonal Specificity: The charged pyridinium group at the C-3 position facilitates rapid penetration through the porin channels of Pseudomonas aeruginosa.

Mechanism of Action: The PBP-3 Filamentation Pathway

While most beta-lactams target PBP-1a/1b (cell elongation), Ceftazidime preferentially binds PBP-3 (septum formation).[1]

-

Binding Event: Covalent acylation of the active site serine on PBP-3.

-

Phenotypic Result: Inhibition of septation leads to extensive filamentation (elongation without division), followed by cell lysis once autolysins are triggered.

Figure 1: Mechanistic pathway of Ceftazidime-induced bacterial cell death targeting PBP-3.

Section 2: The Antibacterial Spectrum (Data-Driven)

Ceftazidime is defined by a Gram-negative bias . It is the "anti-pseudomonal" cephalosporin. The following MIC distributions summarize its core spectrum.

Quantitative Spectrum Analysis (MIC Ranges)

| Organism Group | Key Pathogens | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Spectrum Status |

| Non-Fermenters | Pseudomonas aeruginosa | 2 | 32 | Primary Target |

| Acinetobacter baumannii | 8 | >64 | Variable/Resistant | |

| Burkholderia cepacia | 2 | 8 | Highly Effective | |

| Enterobacterales | E. coli (Wild Type) | 0.12 | 0.5 | Highly Effective |

| Klebsiella pneumoniae | 0.12 | >64 | Compromised (ESBL) | |

| Proteus mirabilis | ≤0.06 | 0.12 | Highly Effective | |

| Enterobacter spp. | 0.25 | >64 | Inducible Resistance (AmpC) | |

| Gram-Positives | Staphylococcus aureus (MSSA) | 8 | 16 | Weak/Poor |

| Streptococcus pneumoniae | 0.5 | 2 | Moderate | |

| Enterococcus spp. | >64 | >64 | Intrinsic Resistance | |

| Anaerobes | Bacteroides fragilis | >64 | >64 | No Coverage |

Critical Insight: Ceftazidime has poor affinity for Gram-positive PBPs (PBP-2a in MRSA) and is intrinsically inactive against Enterococci due to low affinity for PBP-5.

Section 3: Resistance Landscapes

Resistance to Ceftazidime is often multifactorial, particularly in P. aeruginosa. Researchers must screen for these mechanisms when observing elevated MICs.

Primary Resistance Mechanisms

-

ESBL Production (Class A): Enzymes like TEM, SHV, and CTX-M-15 hydrolyze the beta-lactam ring.

-

AmpC Derepression (Class C): Chromosomal AmpC in Pseudomonas and Enterobacter can be induced or stably derepressed, conferring resistance to Ceftazidime but often sparing Cefepime.

-

Efflux Pump Overexpression: Up-regulation of MexAB-OprM or MexXY-OprM systems in P. aeruginosa actively expels the drug.

-

Porin Loss: Deletion of OprD reduces permeability.

Figure 2: Multifactorial resistance mechanisms compromising Ceftazidime efficacy.

Section 4: Advanced Experimental Protocols

Preparation of Ceftazidime Dihydrochloride Stock

Crucial Note for Researchers: The "Dihydrochloride" salt is the acidic form . Unlike the clinical formulation (Fortaz), which contains sodium carbonate to buffer the pH, the research-grade dihydrochloride salt will produce a highly acidic solution if dissolved only in water, potentially precipitating or killing bacteria upon contact.

Protocol:

-

Weighing: Calculate potency-adjusted weight (

). -

Solvent: Dissolve Ceftazidime Dihydrochloride in a small volume of 0.1 M NaOH or 10% Sodium Carbonate solution to solubilize and neutralize.

-

Target pH: 6.0 – 7.0.

-

Visual Cue: The solution should clear completely and may turn light yellow.

-

-

Dilution: Bring to final volume with sterile distilled water or Phosphate Buffered Saline (PBS).

-

Storage: Use immediately or freeze at -70°C. Do not store at 4°C for >24 hours due to pyridine degradation.

MIC Determination Workflow (CLSI M07)

Figure 3: Standardized CLSI Broth Microdilution Workflow for Ceftazidime.

Section 5: Clinical & Development Context: The Avibactam Synergy

To combat the resistance mechanisms detailed in Section 3, Ceftazidime is frequently paired with Avibactam , a non-beta-lactam beta-lactamase inhibitor.

-

Mechanism of Synergy: Avibactam covalently binds to the active site of serine beta-lactamases (Ambler Class A, C, and some D), protecting Ceftazidime from hydrolysis.

-

Spectrum Expansion:

-

Restored Activity: KPC-producing Klebsiella, AmpC-overexpressing Pseudomonas, and ESBL-producing Enterobacterales.

-

Gap Remains: Avibactam does not inhibit Metallo-Beta-Lactamases (MBLs) like NDM-1 or VIM.

-

References

-

Clinical and Laboratory Standards Institute (CLSI). (2024).[2] M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.

-

Richards, D.M., & Brogden, R.N. (1985). Ceftazidime: A Review of its Antibacterial Activity, Pharmacokinetic Properties and Therapeutic Use. Drugs, 29, 105–161.

-

Zhanel, G.G., et al. (2013). Ceftazidime-avibactam: a novel cephalosporin/β-lactamase inhibitor combination.[3] Drugs, 73(2), 159-177.

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024).[4] Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0.

-

Lagacé-Wiens, P., et al. (2014). Activity of ceftazidime-avibactam against a global collection of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 58(2).

Sources

Technical Guide: Ceftazidime Dihydrochloride Binding Affinity to Penicillin-Binding Proteins

Executive Summary

Ceftazidime is a third-generation cephalosporin distinguished by its bulky aminothiazole oxime side chain. While supplied as Ceftazidime Dihydrochloride (to enhance aqueous solubility for research and formulation), the bioactive moiety is the ceftazidime zwitterion. Its primary mechanism of action is the lethal inhibition of Penicillin-Binding Protein 3 (PBP3/FtsI) in Gram-negative bacteria, specifically Pseudomonas aeruginosa and Enterobacterales.

Unlike earlier cephalosporins that promiscuously bind multiple PBPs, ceftazidime exhibits a high degree of selectivity. This guide details the binding kinetics, experimental protocols for affinity profiling, and the structural basis of its interaction with the transpeptidase domain of PBPs.

Mechanistic Foundation: The Acylation Event

The Serine Trap

Ceftazidime acts as a "suicide substrate" for PBPs. PBPs are serine proteases responsible for the cross-linking (transpeptidation) of peptidoglycan precursors.[1]

-

Recognition: The PBP active site recognizes the beta-lactam ring as a structural mimic of the D-Ala-D-Ala terminus of the peptidoglycan stem peptide.[1]

-

Acylation: The nucleophilic hydroxyl group of the active site serine (e.g., Ser294 in P. aeruginosa PBP3) attacks the beta-lactam carbonyl carbon.

-

Stalling: The beta-lactam ring opens, forming a stable acyl-enzyme complex. Unlike the natural substrate, this complex hydrolyzes very slowly (or not at all), permanently blocking the active site.

Pathway Visualization

The following diagram illustrates the cascade from porin entry to cell lysis.

Figure 1: Mechanism of Action.[1][2] Ceftazidime specifically targets PBP3, halting septation and leading to filamentation followed by lysis.

Binding Affinity Profile

The efficacy of Ceftazidime is directly correlated with its affinity (

Comparative Affinity Data ( in g/mL)

The following data synthesizes competitive binding assays using [

| Organism | PBP1a | PBP1b | PBP2 | PBP3 (Primary Target) | PBP4 |

| P. aeruginosa | 0.06 - 0.2 | > 2.0 | > 100 (Low) | 0.05 - 0.4 (High) | > 50 |

| E. coli | 0.9 | 3.2 | > 50 | 0.06 | > 50 |

| K. pneumoniae | 0.5 | 1.0 | > 50 | 0.06 | > 50 |

Critical Analysis:

-

PBP3 Selectivity: In P. aeruginosa, Ceftazidime binds PBP3 with high affinity.[3][4] This inhibition blocks septum formation, causing the characteristic filamentation phenotype observed in microscopy.[4]

-

PBP1a Contribution: There is significant affinity for PBP1a.[2] While PBP3 inhibition is the primary lethal event, simultaneous inhibition of PBP1a (a major transglycosylase/transpeptidase) accelerates bactericidal activity.

-

PBP2 Avoidance: Unlike carbapenems (e.g., Imipenem), which bind strongly to PBP2 (forming spherical cells), Ceftazidime has negligible affinity for PBP2.

Experimental Methodology: Bocillin FL Competition Assay

To measure the binding affinity of Ceftazidime Dihydrochloride in your lab, use a Fluorescent Competition Assay . This replaces radioactive methods with Bocillin FL, a fluorescent penicillin derivative.[5][6][7]

Reagent Preparation

-

Ceftazidime Stock: Dissolve Ceftazidime Dihydrochloride in 0.1 M Phosphate Buffer (pH 7.0) or water. Avoid DMSO if possible, as high concentrations can affect membrane stability.

-

Bocillin FL: Prepare a 1 mM stock in DMSO. Store at -20°C, protected from light.

Protocol Workflow

Step 1: Membrane Isolation

-

Grow P. aeruginosa or E. coli to exponential phase (

0.5–0.7). -

Harvest cells (4,000 x g, 10 min).

-

Lyse via French Press or Sonication (keep on ice to prevent protein degradation).

-

Ultracentrifuge lysate (100,000 x g, 45 min, 4°C) to pellet the membrane fraction.

-

Resuspend membranes in PBS (approx. 5–10 mg/mL protein).

Step 2: Competition Reaction

-

Aliquot 50

g of membrane protein per tube. -

Add Ceftazidime at varying concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100

g/mL). -

Incubate: 30 minutes at 37°C. Note: This allows Ceftazidime to acylate the PBPs first.

-

Labeling: Add Bocillin FL (final conc. 10–20

M). Incubate for another 30 minutes at 37°C.-

Logic: Bocillin FL will bind to any PBP not already occupied by Ceftazidime.

-

Step 3: Detection

-

Denature samples with SDS-loading buffer (boil 3 min).

-

Run SDS-PAGE (10% acrylamide).

-

Imaging: Scan the gel using a fluorescence scanner (Excitation 488 nm / Emission 520 nm).

-

Analysis: Quantify band intensity. Plot % Intensity vs. [Ceftazidime] to calculate

.

Workflow Diagram

Figure 2: Bocillin FL Competition Assay Workflow.[8][9] Loss of fluorescence indicates successful binding of Ceftazidime.

Structural & Resistance Insights

Structural Stability

The "dihydrochloride" form is critical for solubility, but the aminothiazole ring and the propylcarboxy group (C7 side chain) are the functional drivers.

-

Beta-Lactamase Stability: The bulky oxime side chain hinders the active site of many beta-lactamases (specifically AmpC), preventing hydrolysis. This allows Ceftazidime to reach PBPs in the periplasm.

-

PBP3 Specificity: The specific geometry of the C7 side chain forms hydrogen bonds with residues near the PBP3 active site (e.g., Asn361 in P. aeruginosa), enhancing affinity.

Resistance Mechanisms

Resistance often arises not from PBP mutations alone, but from restricted access:

-

Porin Loss (OprD): Reduces entry into the periplasm.

-

Efflux (MexAB-OprM): Pumps Ceftazidime out before it can bind PBP3.

-

Modified PBP3: Mutations in the ftsI gene (encoding PBP3) can alter the binding pocket, elevating the

significantly. This is increasingly common in multidrug-resistant isolates.

References

-

Moya, B., et al. (2012). "Affinity of the New Cephalosporin CXA-101 to Penicillin-Binding Proteins of Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy.[2][4][8][10]

-

Davies, T. A., et al. (2008). "Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae." Antimicrobial Agents and Chemotherapy.[2][4][8][10]

-

Zhao, G., et al. (1999). "BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins." Antimicrobial Agents and Chemotherapy.[2][4][8][10]

- Hayes, M. V., & Ward, J. B. (1986). "The role of penicillin-binding proteins in the antibacterial activity of beta-lactam antibiotics.

-

Sainsbury, S., et al. (2011). "Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms."[1] Journal of Molecular Biology.

Sources

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Penicillin-binding protein redundancy in Bacillus subtilis enables growth during alkaline shock | bioRxiv [biorxiv.org]

- 6. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pan-β-Lactam Resistance Development in Pseudomonas aeruginosa Clinical Strains: Molecular Mechanisms, Penicillin-Binding Protein Profiles, and Binding Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Core Mechanisms of Bacterial Resistance to Ceftazidime Dihydrochloride

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Introduction: The Enduring Challenge of a Third-Generation Cephalosporin

Ceftazidime, a third-generation cephalosporin, has long been a cornerstone in the treatment of serious Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa.[1][2] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis through high-affinity binding to Penicillin-Binding Proteins (PBPs), essential enzymes in peptidoglycan synthesis.[3][4] This action disrupts cell wall integrity, leading to cell lysis and death.[4] However, the clinical utility of ceftazidime is increasingly threatened by the emergence and dissemination of sophisticated bacterial resistance mechanisms.

This guide provides a detailed exploration of the core molecular and cellular strategies employed by bacteria to counteract the activity of ceftazidime. We will delve into the causality behind these mechanisms, present validated experimental workflows for their identification, and offer insights grounded in established scientific principles to aid researchers and drug development professionals in navigating this complex landscape. Resistance is rarely a singular event; it is often a multifactorial and complex interplay of different mechanisms.[5][6]

The Four Pillars of Ceftazidime Resistance

Bacteria have evolved a multi-pronged defense against ceftazidime, which can be broadly categorized into four primary mechanisms. Understanding these pillars is fundamental to developing effective diagnostic and therapeutic strategies.

Sources

- 1. Ceftazidime - Wikipedia [en.wikipedia.org]

- 2. ldh.la.gov [ldh.la.gov]

- 3. medkoo.com [medkoo.com]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Combination of MexAB-OprM overexpression and mutations in efflux regulators, PBPs and chaperone proteins is responsible for ceftazidime/avibactam resistance in Pseudomonas aeruginosa clinical isolates from US hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ceftazidime resistance in Pseudomonas aeruginosa is multigenic and complex - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Mastering In Vivo Studies: A Researcher's Guide to Ceftazidime Dihydrochloride in Animal Models of Infection

This comprehensive guide is designed for researchers, scientists, and drug development professionals employing ceftazidime dihydrochloride in animal models of infection. It moves beyond standard protocols to provide a deeper understanding of the scientific principles and practical considerations necessary for generating robust and translatable preclinical data.

Introduction: Ceftazidime as a Cornerstone in Preclinical Antibiotic Research

Ceftazidime, a third-generation cephalosporin, is a vital tool in the study of bacterial infections, particularly those caused by Gram-negative pathogens like Pseudomonas aeruginosa.[1][2][3] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.[4][5][6] This well-defined mechanism makes it an excellent reference compound for evaluating novel antimicrobial agents and for establishing proof-of-concept in various infection models.

The Foundation of Efficacy: Pharmacokinetic and Pharmacodynamic (PK/PD) Principles

The success of any in vivo antibiotic study hinges on understanding the relationship between drug exposure and its antimicrobial effect. For β-lactam antibiotics like ceftazidime, the most critical PK/PD index for efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC) of the target pathogen.[7][8][9]

Key PK/PD Parameters for Ceftazidime in Animal Models:

| Parameter | Description | Significance in Experimental Design |

| Half-life (t½) | The time it takes for the drug concentration in the body to be reduced by half.[8] | Dictates the dosing frequency needed to maintain therapeutic levels. Ceftazidime's half-life is relatively short in mice (around 0.28 hours in plasma).[7] |

| Bioavailability | The fraction of the administered dose that reaches systemic circulation. | Influences the choice of administration route (e.g., subcutaneous vs. intravenous). |

| Volume of Distribution (Vd) | The theoretical volume into which the drug distributes to achieve the observed plasma concentration.[8] | Indicates how well the drug penetrates different tissues. |

| Clearance (CL) | The rate at which the drug is removed from the body, primarily via renal excretion for ceftazidime.[8] | Determines the required dose to maintain steady-state concentrations. |

| %fT > MIC | The percentage of the dosing interval that free drug concentrations are above the MIC. | For cephalosporins, a %fT > MIC of 35-40% is often required for a bacteriostatic effect.[9] |

A failure to adequately consider these parameters can lead to suboptimal dosing, potentially masking the true efficacy of a compound or generating misleading results. Therefore, it is highly recommended to perform preliminary pharmacokinetic studies in the chosen animal model to inform the design of the definitive efficacy studies.

Experimental Design: Choosing the Right Animal Model

The selection of an appropriate animal model is paramount and should be driven by the research question. The model should, as closely as possible, replicate the key aspects of the human infection being studied.

Commonly Employed Murine Infection Models for Ceftazidime Evaluation:

| Model | Description | Key Applications & Considerations |

| Neutropenic Thigh Infection Model | A localized infection created by injecting a bacterial suspension into the thigh muscle of immunocompromised (neutropenic) mice.[10][11][12] | This is a standard model for PK/PD studies as it allows for precise quantification of bacterial load in a specific tissue.[11][12] Neutropenia is often induced with cyclophosphamide to ensure robust bacterial growth.[10][11][12] |

| Pneumonia/Lung Infection Model | A respiratory infection induced by intranasal or intratracheal delivery of a bacterial suspension.[13][14] | Essential for studying respiratory pathogens and the efficacy of antibiotics in the lungs.[15][14] Standardization of this model is crucial for reproducibility.[16][17] |

| Sepsis/Peritonitis Model | A systemic infection typically induced by intraperitoneal injection of a bacterial suspension or cecal ligation and puncture (CLP).[18][19][20] | The CLP model is considered a gold standard for sepsis research as it mimics the polymicrobial nature of clinical sepsis.[18][21] |

Logical Workflow for Model Selection and Dosing Strategy:

Caption: A structured approach to designing in vivo efficacy studies.

Detailed Protocols

Preparation of Ceftazidime Dihydrochloride for In Vivo Administration

Materials:

-

Ceftazidime Dihydrochloride powder

-

Sterile 0.9% Saline or Sterile Water for Injection

-

Sterile, pyrogen-free vials

-

0.22 µm sterile syringe filters

-

Vortex mixer

-

Calibrated pipettes

Protocol:

-

Aseptic Environment: Perform all steps in a laminar flow hood to ensure sterility.

-

Reconstitution:

-

Accurately weigh the required amount of ceftazidime powder.

-

Aseptically add the calculated volume of sterile saline or water to the vial.

-

Gently vortex until the powder is fully dissolved. Ceftazidime solubility in PBS (pH 7.2) is approximately 5 mg/ml.[22]

-

-

Sterile Filtration:

-

Draw the reconstituted solution into a sterile syringe.

-

Attach a 0.22 µm sterile syringe filter.

-

Filter the solution into a new sterile vial. This is a critical step to remove any potential contaminants.

-

-

Storage and Stability:

-

Ceftazidime is unstable in aqueous solutions, with stability being temperature-dependent.[23]

-

For immediate use, store solutions at 2-8°C.

-

It is recommended not to store aqueous solutions for more than one day.[22] Long-term storage of stock solutions should be at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Murine Neutropenic Thigh Infection Model: A Step-by-Step Workflow

Principle: This model creates a localized and reproducible infection, allowing for the quantitative assessment of an antibiotic's efficacy by measuring the reduction in bacterial colony-forming units (CFUs) per gram of thigh tissue.[11][12]

Workflow Diagram for the Murine Thigh Infection Model:

Caption: Workflow of the murine thigh infection model from preparation to analysis.

Protocol:

-

Animal Preparation:

-

Inoculum Preparation:

-

Grow the bacterial strain to the early logarithmic phase.

-

Prepare a bacterial suspension of approximately 10^7 CFU/ml for inoculation.[10]

-

-

Infection:

-

Anesthetize the mice.

-

Inject 0.1 ml of the inoculum intramuscularly into each thigh.[24]

-

-

Treatment:

-

Endpoint Analysis:

Troubleshooting and Data Interpretation

-

High Variability in Bacterial Counts: This can often be attributed to inconsistencies in the preparation of the bacterial inoculum or the injection technique. Ensure the bacterial suspension is homogenous and the injection is consistently delivered to the muscle tissue.

-

Unexpected Lack of Efficacy: If ceftazidime appears less effective than anticipated, re-verify the MIC of the bacterial strain to rule out resistance. Also, review the PK data to confirm that the dosing regimen achieved the target %fT > MIC.

-

Adverse Events: Closely monitor animals for any signs of distress. If adverse effects are observed, consider adjusting the dose or formulation.

Conclusion

The effective application of ceftazidime dihydrochloride in animal infection models requires a multi-faceted approach that integrates a solid understanding of its PK/PD drivers with meticulous experimental technique. By adhering to the principles and protocols detailed in this guide, researchers can enhance the quality and reproducibility of their in vivo studies, thereby generating more reliable data to support the development of novel antimicrobial therapies.

References

- Title: Efficacies of ceftazidime-avibactam and ceftazidime against Pseudomonas aeruginosa in a murine lung infection model Source: PubMed URL

- Title: Mouse thigh infection model.

- Title: Application Notes and Protocols for Murine Model of Pneumonia for Tosufloxacin Treatment Studies Source: Benchchem URL

- Title: Neutropenic Mouse Thigh Model of Infection Source: Noble Life Sciences URL

- Title: Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice Source: Frontiers URL

- Title: A Standard Protocol for the Murine Pneumonia Model to Investigate Antibiotic Treatment Effect of MDR Bacteria Infections Source: IMI AMR Accelerator URL

- Title: Mouse Models of Sepsis Source: Experts@Minnesota URL

- Title: Efficacies of Ceftazidime-Avibactam and Ceftazidime against Pseudomonas aeruginosa in a Murine Lung Infection Model Source: PMC URL

- Title: Ceftazidime for Injection, USP Source: Fresenius Kabi URL

- Title: Ceftazidime for Injection, USP Source: DailyMed URL

- Title: An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics Source: PMC URL

- Source: frontiersin.

- Title: Clinically relevant model of pneumococcal pneumonia, ARDS, and nonpulmonary organ dysfunction in mice Source: American Physiological Society URL

- Title: Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection Source: PMC URL

- Source: frontiersin.

- Title: Effect of Treatment Duration on Pharmacokinetic/Pharmacodynamic Indices Correlating with Therapeutic Efficacy of Ceftazidime in Experimental Klebsiella pneumoniae Lung Infection Source: PMC URL

- Source: Clinicaltrials.

- Title: Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection Source: PMC - NIH URL

- Title: Current Murine Models of Sepsis Source: PMC URL

- Title: Ceftazidime Source: Wikipedia URL

- Title: Of mice and men: Laboratory murine models for recapitulating the immunosuppression of human sepsis Source: Frontiers URL

- Source: mdpi.

- Title: Ceftazidime for Injection, USP Source: Pfizer URL

- Title: (ii) Neutropenic thigh infection model.

- Title: Animal pharmacokinetics/pharmacodynamics (PK/PD)

- Title: Concentration-Effect Relationship of Ceftazidime Explains Why the Time above the MIC Is 40 Percent for a Static Effect In Vivo Source: PMC URL

- Title: Does ceftazidime cover Pseudomonas aeruginosa?

- Title: Pharmacokinetic-pharmacodynamic evaluation of ceftazidime continuous infusion vs intermittent bolus injection in septicaemic melioidosis Source: PMC URL

- Title: Pharmacodynamics of Flucloxacillin in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing Source: MDPI URL

- Title: [Ceftazidime on animal experimental models] Source: PubMed URL

- Title: Pharmacokinetics/pharmacodynamics and therapeutic drug monitoring of ceftazidime/avibactam administered by continuous infusion i Source: SciSpace URL

- Title: The Pharmacokinetics of Ceftazidime Following its Intravenous Administration in Dogs (2024). World s Veterinary Journal 14(3)

- Title: Potentiation of ceftazidime by avibactam against β-lactam-resistant Pseudomonas aeruginosa in an in vitro infection model Source: Journal of Antimicrobial Chemotherapy | Oxford Academic URL

- Title: Population Pharmacokinetics and Probability of Target Attainment of Different Dosing Regimens of Ceftazidime in Critically Ill Patients with a Proven or Suspected Pseudomonas aeruginosa Infection Source: MDPI URL

- Title: Murine model: dose proportionality of ceftazidime (parts a, c) and...

- Title: Pharmacokinetics of ceftazidime in dogs following subcutaneous administration and continuous infusion and the association with in vitro susceptibility of Pseudomonas aeruginosa Source: AVMA Journals URL

- Title: In Vitro Efficacy of Ceftazidime-Avibactam on Carbapenem-Resistant Pseudomonas aeruginosa Isolates Source: DergiPark URL

- Title: Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients Source: PMC URL

- Title: PRODUCT INFORMATION Source: Cayman Chemical URL

- Title: Stability testing of ceftazidime solutions for injection in elastomeric devices at 12 mg/mL and 25 mg/mL Source: e-OPAT URL

- Source: scielo.

- Title: (PDF)

Sources

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Ceftazidime - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. fresenius-kabi.com [fresenius-kabi.com]

- 5. Ceftazidime for Injection, USP [dailymed.nlm.nih.gov]

- 6. labeling.pfizer.com [labeling.pfizer.com]

- 7. Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Population pharmacokinetics and dose optimization of ceftazidime in critically ill children [frontiersin.org]

- 9. Concentration-Effect Relationship of Ceftazidime Explains Why the Time above the MIC Is 40 Percent for a Static Effect In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. noblelifesci.com [noblelifesci.com]

- 12. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]